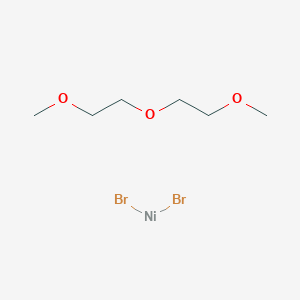

Diglyme nickel dibromide

Beschreibung

Overview of Transition Metal Catalysis with a Focus on Nickel Systems

Transition metals are exceptional catalysts due to their capacity to exist in multiple oxidation states and their ability to form coordination complexes with organic molecules, thereby activating them for further reaction. sigmaaldrich.com This allows for the construction of chemical bonds with high efficiency and selectivity, often under mild conditions. sigmaaldrich.com While palladium has historically dominated the field of cross-coupling reactions, nickel has gained prominence as a more earth-abundant and cost-effective alternative. nih.govrsc.org

Nickel's catalytic prowess stems from several key properties. It can readily undergo oxidative addition and reductive elimination, fundamental steps in many catalytic cycles. nih.gov Furthermore, nickel catalysts can access a variety of oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), which opens up unique mechanistic pathways not always accessible to other metals. researchgate.netacs.org This versatility allows nickel to catalyze a broad spectrum of reactions, including challenging transformations that are difficult to achieve with other catalysts. nih.gov

The Role of Nickel(II) Halide-Ether Adducts, including Diglyme (B29089) Nickel Dibromide, as Precatalysts in Organic Synthesis

Nickel(II) halide-ether adducts, such as diglyme nickel dibromide, are widely used as precatalysts in organic synthesis. A precatalyst is a stable, easily handled compound that is converted into the active catalytic species under the reaction conditions. The diglyme ligand, a polyether, enhances the solubility and reactivity of the nickel(II) bromide salt in organic solvents. smolecule.com This improved solubility is a significant advantage over simple nickel halides.

The use of NiBr₂·diglyme as a precatalyst offers several benefits. It is a commercially available, air-stable solid, which simplifies its handling and storage. nih.gov In many catalytic applications, the Ni(II) precatalyst is reduced in situ to a catalytically active Ni(0) species. This in situ generation avoids the need to handle pyrophoric and unstable Ni(0) complexes directly.

Historical Context and Recent Advancements in Nickel-Catalyzed Transformations

The use of nickel in organometallic chemistry predates many other transition metal catalysts. nih.gov Early work in the 20th century laid the foundation for nickel-catalyzed reactions. A significant milestone was the discovery of the Kumada-Corriu coupling in the 1970s, which demonstrated the utility of nickel catalysts in forming carbon-carbon bonds between Grignard reagents and organic halides. acs.org

In recent decades, the field of nickel catalysis has experienced a renaissance, with the development of a vast number of new transformations. nih.gov These advancements have been driven by the design of sophisticated ligands that can tune the reactivity and selectivity of the nickel center. Modern nickel catalysis now encompasses a wide range of reactions, including:

Cross-coupling reactions: Beyond the classic Kumada coupling, nickel catalysts are now used in Suzuki-Miyaura, Negishi, and Stille-type couplings, often with superior performance for challenging substrates compared to palladium. acs.org

C-H activation: Nickel catalysts can directly functionalize otherwise inert carbon-hydrogen bonds, providing a more atom-economical approach to molecule synthesis. scispace.com

Reductive couplings: These reactions combine two different electrophiles, a transformation that is often difficult to achieve with other metals. smolecule.com

Asymmetric catalysis: The development of chiral nickel catalysts has enabled the synthesis of enantiomerically enriched molecules, which is crucial for the pharmaceutical industry. hep.com.cn

Scope and Significance of this compound in Modern Synthetic Chemistry Research

This compound has proven to be a particularly valuable precatalyst in a variety of modern synthetic applications. Its ability to effectively catalyze a range of reactions highlights its significance in contemporary research.

One notable application is in Miyaura-type borylations . A catalyst system formed from NiBr₂·diglyme and a pybox ligand can catalyze the coupling of unactivated alkyl halides with diboron (B99234) reagents to produce alkylboronates. nih.gov This method is significant because it provides a regioselective route to these valuable synthetic intermediates under mild conditions and is even effective for challenging tertiary alkyl halides. nih.gov

This compound is also employed in reductive coupling reactions . For instance, it catalyzes the formation of hindered diarylmethanols and benzylic alcohols through the addition of aryl halides to aldehydes in the presence of a reducing agent like zinc. smolecule.comsigmaaldrich.com It has also been used in the synthesis of benzene-fused cyclic compounds via the reductive dicarbofunctionalization of unactivated alkenes. smolecule.comsigmaaldrich.com

Furthermore, NiBr₂·diglyme has shown efficacy in cross-coupling reactions involving C-O bond cleavage , a challenging but increasingly important area of research. issuu.com The ability to use readily available phenol (B47542) derivatives as coupling partners instead of aryl halides is a significant advantage in terms of cost and sustainability. issuu.com

The following table summarizes some of the key applications of this compound in modern organic synthesis:

| Reaction Type | Substrates | Product | Reference |

| Miyaura Borylation | Unactivated alkyl halides, diboron reagents | Alkylboronates | nih.gov |

| Reductive Coupling | Aryl halides, aldehydes, zinc | Hindered diarylmethanols | smolecule.comsigmaaldrich.com |

| Reductive Dicarbofunctionalization | Unactivated alkenes, benzyl (B1604629) chlorides | Benzene-fused cyclic compounds | smolecule.comsigmaaldrich.com |

| Cross-Coupling | Aryl pivalates, aryl zinc reagents | Biaryl motifs | issuu.com |

The continued exploration of this compound and related nickel catalysts promises to yield even more innovative and powerful synthetic methodologies in the future.

Eigenschaften

IUPAC Name |

dibromonickel;1-methoxy-2-(2-methoxyethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3.2BrH.Ni/c1-7-3-5-9-6-4-8-2;;;/h3-6H2,1-2H3;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSIMIHTHWYRRA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC.[Ni](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Br2NiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465623 | |

| Record name | Nickel(II) bromide 2-methoxyethyl ether complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312696-09-6 | |

| Record name | Nickel(II) bromide 2-methoxyethyl ether complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel(II) bromide 2-methoxyethyl ether complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Diglyme Nickel Dibromide Complexes

General Synthetic Routes for Diglyme (B29089) Nickel Dibromide Complexes

The principal method for synthesizing diglyme nickel dibromide involves the direct reaction of anhydrous nickel(II) bromide with diglyme (bis(2-methoxyethyl) ether). smolecule.comvulcanchem.com The synthesis is typically carried out under controlled conditions to facilitate the coordination between the nickel(II) ion and the oxygen atoms of the diglyme ligand.

A common procedure involves dissolving anhydrous nickel(II) bromide in diglyme, often with the application of heat. smolecule.com This allows for the formation of the coordination complex. The product can then be isolated from the solution, for instance, by precipitation or crystallization. smolecule.com The resulting solid is a complex where the nickel atom is coordinated to the bromine atoms and the ether oxygen atoms of the diglyme molecule.

Variations in Synthetic Procedures: Impact of Reaction Conditions and Stoichiometry on Complex Formation

The specific conditions of the synthesis can influence the outcome of the reaction. Key parameters include temperature, solvent, reaction time, and the stoichiometry of the reactants. For instance, in nickel-catalyzed cross-coupling reactions, the choice of the nickel precursor, such as NiBr₂·diglyme, can be critical. acs.orgmit.edu

In a study on nickel-catalyzed decarboxylative cross-coupling, NiBr₂·diglyme was used as the nickel source. acs.org The reaction conditions were optimized by screening various bases, solvents, and other nickel catalysts. It was found that different nickel sources like Ni(ClO₄)₂·6H₂O and Ni(BF₄)₂·H₂O resulted in lower yields compared to NiBr₂·diglyme. acs.org This highlights the significant role the specific complex plays in the catalytic cycle.

Similarly, in the context of nickel-catalyzed asymmetric reductive cross-coupling, NiBr₂·diglyme was identified as a suitable nickel source in combination with a specific chiral ligand. rsc.org The reaction parameters were systematically evaluated to achieve high yields and enantioselectivities. rsc.org

Comparative Syntheses of Related Nickel(II) Halide-Ether Complexes (e.g., NiCl₂(dme), NiBr₂·DME)

The synthesis of other nickel(II) halide-ether complexes, such as nickel(II) chloride 1,2-dimethoxyethane (B42094) (NiCl₂(dme)) and nickel(II) bromide 1,2-dimethoxyethane (NiBr₂·DME), follows similar principles. These complexes are also widely used as catalysts and starting materials in organic and organometallic chemistry. orgsyn.org

For example, NiBr₂(dme) can be used as a precursor to synthesize other nickel complexes. york.ac.uk In one instance, it was reacted with the lithium salt of a sulfonamido-imine ligand to produce a four-coordinate nickel bromide complex. In another, it was used in a reaction with a diimidazolium salt to form a Ni(II) dicationic salt. york.ac.uk

The synthesis of NiCl₂(dme) is also well-established. It is often used as a catalyst in cross-coupling reactions. For instance, it was employed in the nickel-catalyzed synthesis of ketones from alkyl halides and acid chlorides. orgsyn.org

The choice between different ether ligands, such as diglyme and DME, can impact the properties and reactivity of the resulting nickel complex. Diglyme, being a tridentate ligand, can form more stable complexes compared to the bidentate DME. This difference in coordination can influence the solubility and catalytic activity of the complex. smolecule.com For example, in a photochemically driven nickel-catalyzed amination, NiBr₂·DME showed higher reactivity compared to NiCl₂·DME. chemrxiv.org

The following table provides a comparative overview of the synthesis of these related complexes:

| Complex | Starting Materials | General Synthetic Approach |

| This compound | Anhydrous Nickel(II) bromide, Diglyme | Direct reaction, often with heating, followed by isolation. smolecule.comvulcanchem.com |

| NiCl₂(dme) | Anhydrous Nickel(II) chloride, 1,2-Dimethoxyethane (DME) | Reaction of the nickel halide with the ether in a suitable solvent. orgsyn.orgug.edu.gh |

| NiBr₂·DME | Anhydrous Nickel(II) bromide, 1,2-Dimethoxyethane (DME) | Similar to the synthesis of NiCl₂(dme), involving the reaction of the nickel salt with DME. york.ac.ukug.edu.gh |

Iii. Coordination Chemistry and Structural Elucidation of Diglyme Nickel Dibromide

Ligand Environment and Coordination Geometry of the Nickel(II) Center in Diglyme (B29089) Complexes

In diglyme nickel dibromide, the diglyme molecule (1-methoxy-2-(2-methoxyethoxy)ethane) functions as a tridentate ligand, coordinating to the nickel(II) center through its three oxygen atoms. smolecule.com This chelation, along with the two bromide anions, results in a coordination sphere where the nickel ion typically adopts a distorted octahedral geometry. smolecule.comwikipedia.org This geometric arrangement is stabilized by the flexible nature of the diglyme ligand's backbone, which can wrap around the metal center without inducing significant steric strain. smolecule.com

While monomeric structures are common, the formation of dimeric species has also been noted, especially in nonpolar solvents where bromide ligands can bridge two nickel centers. smolecule.com The coordination can also be influenced by the degree of hydration and the presence of other coordinating species. For instance, the dihydrate of nickel(II) bromide forms a linear chain structure, while the hexahydrate consists of discrete trans-[NiBr₂(H₂O)₄] molecules. wikipedia.org In all these variations, the octahedral geometry around the nickel(II) ion is a recurring structural motif. wikipedia.org The coordination of diglyme in a meridional fashion has been observed in related structures. researchgate.net

Table 1: Coordination Profile of Nickel(II) in Diglyme Dibromide Complexes

| Feature | Description | Citations |

|---|---|---|

| Central Metal Ion | Nickel(II) | smolecule.comwikipedia.org |

| Primary Ligand | Diglyme (tridentate O-donor) | smolecule.com |

| Anionic Ligands | Two Bromide (Br⁻) ions | smolecule.com |

| Typical Geometry | Distorted Octahedral | smolecule.comwikipedia.org |

| Observed Variants | Monomeric, Dimeric (with bridging bromides) | smolecule.com |

Ligand Exchange Dynamics and Adduct Formation with Auxiliary Lewis Bases

Nickel(II) bromide inherently possesses Lewis acidic characteristics, which allows it to form adducts with a variety of Lewis bases. wikipedia.org In the case of this compound, the diglyme ligand can be either partially or fully displaced, or the complex can expand its coordination sphere to form adducts with auxiliary Lewis bases. This dynamic behavior is crucial for its application in catalysis, where the addition of another ligand is often required to generate the active catalytic species in situ. smolecule.com

The formation of these adducts enhances the reactivity of the nickel center. smolecule.com For instance, catalysts generated from NiBr₂·diglyme and specific auxiliary ligands are employed in a range of cross-coupling reactions. The choice of the auxiliary ligand is critical and can dictate the outcome and efficiency of the catalytic transformation. This in situ catalyst formation strategy avoids the need to synthesize and isolate more complex and often less stable nickel complexes. nih.govacs.orgnih.gov

Table 2: Examples of Auxiliary Lewis Bases Used with this compound

| Auxiliary Ligand Family | Specific Example(s) | Application Context | Citations |

|---|---|---|---|

| Bipyridines | 4,4'-di-tert-butyl-2,2'-bipyridine | Suzuki Arylations | mit.edu |

| Pybox Ligands | Pyridine-bis(oxazoline) | Miyaura Borylations | nih.govacs.orgnih.gov |

| Phosphines | Briphos | Transamidation | researchgate.net |

| N-Heterocyclic Carbenes | (Not specified) | Cross-Coupling | researchgate.net |

Influence of the Diglyme Ligand on Nickel Center Reactivity and Precursor Solubility in Catalytic Systems

The diglyme ligand significantly influences the physical and chemical properties of the nickel(II) bromide precursor. One of its most important roles is to enhance the solubility of the nickel salt in organic solvents commonly used for catalysis. smolecule.comencyclopedia.pub Anhydrous nickel(II) bromide has limited solubility in many non-aqueous media, which can hinder its use as a homogeneous catalyst precursor. The coordination of the diglyme ligand disrupts the solid-state lattice of NiBr₂ and presents a more organophilic exterior, thereby improving its solubility. encyclopedia.pub

Specifically, NiBr₂·diglyme exhibits greater solubility than its glyme (dimethoxyethane) counterpart, NiBr₂·dme. encyclopedia.pub This improved solubility is advantageous for achieving reproducible reaction conditions and higher effective catalyst concentrations in solution. encyclopedia.pub Furthermore, the use of etherate complexes like NiBr₂(diglyme) is beneficial as it provides an anhydrous source of nickel(II), which is critical in reactions sensitive to water. tum.de The enhanced solubility and reactivity of the NiBr₂-diglyme complex make it a more effective precursor for certain transformations compared to other nickel halides or their hydrates. smolecule.comwikipedia.org

Table 3: Comparison of Nickel(II) Bromide Precursors

| Precursor | Key Characteristics | Citations |

|---|---|---|

| Anhydrous NiBr₂ | Yellow-brown solid, limited solubility in organic solvents. | wikipedia.org |

| NiBr₂·6H₂O | Hygroscopic, introduces water into the reaction system. | smolecule.com |

| NiBr₂·glyme | Increased solubility over hydrates; used in cross-coupling. | wikipedia.orgencyclopedia.pub |

| NiBr₂·diglyme | Shows increased solubility compared to the glyme complex. encyclopedia.pub | encyclopedia.pub |

Structural Characterization of Nickel(II)-Ether Complexes through X-ray Crystallography

X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional structure of nickel(II)-ether complexes. These studies confirm the coordination environments and geometries predicted by other spectroscopic methods. For this compound, crystallographic analysis of analogous complexes reveals that while the specific bond angles and lengths can vary, the tridentate coordination of the diglyme ligand is a consistent feature. smolecule.com

A detailed structural analysis has been performed on the closely related chloro-analogue, [NiCl₂(diglyme)]₂. researchgate.netmdpi.com This complex was found to be a dimer where two nickel atoms are connected by two bridging chloride ions. researchgate.net Each nickel ion is in a distorted octahedral environment, coordinated to the three oxygen atoms of the diglyme ligand, one terminal chloride, and the two bridging chlorides. researchgate.netmdpi.com The diglyme ligand coordinates in a meridional fashion. researchgate.net Such dimeric structures provide insight into the potential aggregation of this compound under certain conditions.

Table 4: Selected Crystallographic Data for the Analogous [NiCl₂(diglyme)]₂ Complex

| Parameter | Value | Citation |

|---|---|---|

| Crystal System | Not specified | researchgate.net |

| Coordination Geometry | Distorted Octahedral | researchgate.net |

| Structure Type | Dinuclear (Dimer) | researchgate.netmdpi.com |

| Bridging Ligand | Chloride (μ-Cl) | mdpi.com |

| Average Ni–Cl (bridging) distance | 2.4447(5) Å | mdpi.com |

| Average Ni–Cl (terminal) distance | 2.3443(5) Å | mdpi.com |

| Average Ni–O distance | 2.104(4) Å | mdpi.com |

| Ni···Ni separation | 3.522 Å | mdpi.com |

Table of Mentioned Compounds

| Compound Name | Formula/Abbreviation |

|---|---|

| This compound | NiBr₂·diglyme |

| Nickel(II) Bromide | NiBr₂ |

| Diglyme | C₆H₁₄O₃ |

| 1-methoxy-2-(2-methoxyethoxy)ethane | C₆H₁₄O₃ |

| [NiCl₂(diglyme)]₂ | [NiCl₂(diglyme)]₂ |

| Nickel(II) Chloride | NiCl₂ |

| Glyme (Dimethoxyethane) | dme |

| Pybox | - |

| Briphos | - |

Iv. Mechanistic Investigations of Diglyme Nickel Dibromide Catalysis

Elucidation of Nickel Oxidation States in Catalytic Cycles

Nickel-catalyzed reactions, including those initiated by diglyme (B29089) nickel dibromide, are characterized by the interplay of various nickel oxidation states, most commonly Ni(0), Ni(I), Ni(II), and Ni(III). nih.gov Unlike palladium catalysis, which predominantly cycles between Pd(0) and Pd(II), nickel's facile access to odd-electron oxidation states (Ni(I) and Ni(III)) opens up pathways involving single-electron transfer (SET) and radical intermediates. nih.govnih.govnih.gov This versatility allows for transformations that are challenging for other metals. mit.edu The specific catalytic cycle operative is highly dependent on the reactants, ligands, and reaction conditions, with cycles such as Ni(0)/Ni(II) and Ni(I)/Ni(III) being frequently proposed. nih.gov

In many cross-coupling reactions, the active catalytic species is a Ni(0) complex. Diglyme nickel dibromide, being a Ni(II) salt, serves as a precatalyst that must be reduced in situ to generate the catalytically active Ni(0). researchgate.net This reduction is typically accomplished using stoichiometric metallic reducing agents, such as zinc or manganese powder, which are added to the reaction mixture.

The primary role of the generated Ni(0) species is to initiate the catalytic cycle by reacting with an electrophilic substrate, most commonly through oxidative addition. nih.govrsc.org For instance, in the coupling of aryl halides, the Ni(0) complex undergoes oxidative addition to the carbon-halogen bond to form an organonickel(II) intermediate. mit.edu The reactivity of Ni(0) complexes is influenced by the ligands present; for example, phosphine (B1218219) ligands can stabilize the Ni(0) state and modulate its reactivity in the oxidative addition step. rsc.org

The nickel(I) oxidation state is a key paramagnetic intermediate in a significant number of nickel-catalyzed reactions. nih.gov These d⁹ Ni(I) species are often described as metalloradicals and exhibit unique open-shell reactivity. nih.gov Ni(I) intermediates can be formed through several pathways, including the one-electron reduction of Ni(II) precursors or the comproportionation of Ni(0) and Ni(II) species. youtube.com DFT studies support low kinetic barriers for the comproportionation of Ni(II) and Ni(0) halide complexes, suggesting this is a facile process. youtube.com

The reactivity of Ni(I) is central to radical-based catalytic cycles. acs.org For example, in cross-electrophile couplings, a Ni(I) species can activate an alkyl halide not through a two-electron oxidative addition, but via a single-electron process known as halogen-atom abstraction (XAT). chemrxiv.org This generates an alkyl radical and a Ni(II) complex. acs.org The ability of Ni(I) to engage in such single-electron transformations allows for the coupling of substrates that are unreactive under traditional two-electron pathways. nih.gov The synthesis and characterization of stable Ni(I) complexes have provided significant insight into their structure and reactivity, confirming their competence in elementary steps like oxidative addition to form Ni(III) species. nih.govucla.edu

The Ni(II) oxidation state is the entry point into the catalytic cycle when using this compound. smolecule.com Beyond its role as the precatalyst, Ni(II) species are central intermediates in nearly all proposed mechanistic cycles. nih.gov In a standard Ni(0)/Ni(II) cross-coupling cycle, a Ni(II) intermediate is formed immediately following the oxidative addition of an electrophile to the Ni(0) center. nih.govnih.gov

Once formed, these organonickel(II) intermediates undergo further elementary steps. A common transformation is transmetalation, where an organometallic nucleophile (e.g., an organozinc or Grignard reagent) transfers its organic group to the Ni(II) center, displacing a halide. researchgate.net This step generates a diorganonickel(II) species, which can then undergo reductive elimination to form the C-C bond and regenerate the Ni(0) catalyst. researchgate.net Alternatively, in reactions involving radical pathways, a Ni(II) complex can trap a carbon-centered radical to generate a high-valent Ni(III) intermediate. acs.org The stability and reactivity of Ni(II) intermediates are highly dependent on the ligand environment.

Once considered rare, high-valent Ni(III) species are now recognized as crucial intermediates in a multitude of nickel-catalyzed reactions, particularly in C-C and C-heteroatom bond formations. nih.govnih.govresearchgate.net These species are often transient and challenging to isolate or detect directly, but their involvement is supported by extensive mechanistic and computational studies. nih.govillinois.edu

Ni(III) intermediates are typically generated via one of two primary pathways: the oxidative addition of an electrophile to a Ni(I) complex or the single-electron oxidation of a Ni(II) species. ucla.eduprinceton.edu The latter approach is a cornerstone of dual-catalyst systems, where a photoredox or electrochemical catalyst is used to oxidize a Ni(II) intermediate to the Ni(III) state. princeton.edunih.gov

The paramount chemical reactivity of organometallic Ni(III) complexes is their propensity to undergo rapid C-C or C-heteroatom bond-forming reductive elimination. researchgate.netillinois.edu This step is often much more facile from Ni(III) than from the corresponding Ni(II) center, providing a lower energy pathway for the formation of challenging bonds, such as C-O bonds in etherification reactions. princeton.edu The reductive elimination step regenerates a Ni(I) species, which can then continue the catalytic cycle. princeton.edu

| Oxidation State | Method of Generation (from NiBr₂·diglyme precursor) | Key Role in Catalytic Cycle |

| Nickel(0) | In situ reduction of Ni(II) precatalyst with metallic reductants (e.g., Zn, Mn). | Active species for oxidative addition with electrophiles. |

| Nickel(I) | One-electron reduction of Ni(II); Comproportionation of Ni(0) and Ni(II). | Metalloradical intermediate; activates substrates via single-electron transfer (SET) or halogen-atom abstraction (XAT). |

| Nickel(II) | The state of the precatalyst; product of oxidative addition to Ni(0). | Central intermediate; undergoes transmetalation or can be oxidized to Ni(III). |

| Nickel(III) | Oxidative addition to Ni(I); one-electron oxidation of Ni(II). | Transient high-valent intermediate; undergoes facile reductive elimination to form product C-C or C-heteroatom bonds. |

Fundamental Organometallic Elementary Steps in Nickel-Catalyzed Reactions

Catalytic cycles are composed of a sequence of fundamental organometallic reactions. rsc.org For catalysis involving this compound, the most critical elementary step that initiates the process is oxidative addition. nih.gov This step involves the insertion of the nickel center into a covalent bond of the substrate, leading to an increase in both the formal oxidation state and the coordination number of the metal. rsc.org

Oxidative addition is the pivotal first step in most cross-coupling reactions, activating the substrate for subsequent transformations. nih.gov When using a Ni(II) precatalyst like this compound, this step occurs after the in situ reduction to a coordinatively unsaturated Ni(0) species. nih.gov The oxidative addition of aryl halides (Ar-X) to Ni(0) complexes has been extensively studied and can proceed through several distinct mechanistic pathways, the prevalence of which depends on the halide, the aryl group's electronic properties, and the ligands on the nickel center. nih.gov

The primary pathways for oxidative addition to Ni(0) are:

Concerted Addition: This pathway involves a three-membered transition state where the C-X bond breaks as the Ni-C and Ni-X bonds form simultaneously. nih.gov

Nucleophilic Substitution (SNAr-type): In this mechanism, the electron-rich Ni(0) complex acts as a nucleophile, attacking the aryl halide.

Radical Pathways: These mechanisms are initiated by a single-electron transfer (SET) from the Ni(0) complex to the aryl halide, forming a radical anion of the aryl halide and a Ni(I) species. nih.gov The radical anion then fragments into an aryl radical and a halide anion. The aryl radical can then combine with the Ni(I) species. The nature of these radical processes can be either non-chain or chain sequences. nih.gov

| Pathway | Description | Typical Substrates |

| Concerted Addition | Simultaneous C-X bond cleavage and Ni-C/Ni-X bond formation via a three-membered transition state. | Aryl chlorides. nih.gov |

| SNAr-type | Nucleophilic attack of Ni(0) on the aryl halide. | Electron-deficient aryl halides. |

| Radical (SET) | Single-electron transfer from Ni(0) to aryl halide, leading to radical intermediates. | Aryl bromides and iodides. nih.gov |

| Ni(I) Oxidative Addition | Two-electron oxidation of a Ni(I) center to a Ni(III) center upon reaction with an aryl halide. | Common in dual catalysis (photoredox/electrochemistry). ucla.edu |

Oxidative Addition Pathways in this compound Catalysis

Concerted vs. Radical Pathways in Oxidative Addition

The initial step of the catalytic cycle, oxidative addition, has been a subject of extensive mechanistic debate, with evidence supporting both concerted and radical pathways. The operative mechanism is often dictated by a delicate balance of factors including the ligand, the electrophile, and the specific nickel precursor used. nih.gov

Three primary pathways are generally considered for the activation of alkyl electrophiles by low-valent nickel species:

A stepwise single-electron transfer (SET) followed by halide dissociation. nih.govacs.org

An Sₙ2-type two-electron oxidative addition. nih.govacs.org

A concerted halogen atom transfer (XAT). nih.govacs.org

Recent studies, particularly those involving Ni(I) intermediates, have provided significant support for concerted mechanisms. nih.gov Electroanalytical studies on the reaction between Ni(I)-aryl complexes and alkyl halides have helped differentiate these pathways, with data supporting a concerted inner-sphere electron transfer where the electron transfer is coupled with halide dissociation. nih.govacs.org This concerted halogen-atom dissociation pathway effectively rules out outer-sphere electron transfer and two-electron oxidative addition in many systems. acs.orgdocumentsdelivered.com

For aryl halides, the mechanistic landscape is similarly complex, with proposals for both non-radical (concerted or SₙAr) and radical (atom transfer or electron transfer) paths. nih.gov Research has shown that both mechanisms can operate, and the branching between them depends on the electronic properties of the phosphine ligand, the arene substituent, and the identity of the halide. nih.gov For instance, studies on Ni(0) complexes ligated by monophosphines indicate that the one-electron pathway proceeds via outer-sphere electron transfer to generate an aryl radical, challenging the frequently proposed halogen atom transfer mechanism. nih.gov In contrast, work with bisphosphine ligands like dppf suggests that oxidative addition of aryl halides occurs through a concerted pathway. nih.gov

The generation of carbon-centered radicals from C(sp³)-electrophiles via one-electron oxidative addition is fundamental to stereoconvergent and cross-electrophile couplings. nih.gov The subsequent capture of this radical by a Ni(II) complex to form a high-valent Ni(III) species is a key step that facilitates the final reductive elimination. nih.gov Some studies propose an alternative to the stepwise radical capture, suggesting a concerted inner-sphere process where radical capture and C-C bond formation occur simultaneously, bypassing a discrete Ni(III) intermediate. nih.govacs.org

Influence of Electrophile Structure on Oxidative Addition Kinetics and Mechanism

The structure and electronic properties of the organic electrophile play a pivotal role in determining the rate and mechanism of the oxidative addition step. acs.orgrsc.org Kinetic studies have been instrumental in quantifying these relationships, leading to the development of reactivity scales for various substrates. acs.org

For aryl electrophiles reacting with Ni(0) complexes, the rate of oxidative addition is influenced by substituents on the aromatic ring. acs.org Detailed kinetic experiments have shown that these reactions often proceed through a rapid pre-equilibrium involving ligand exchange, followed by the rate-determining oxidative addition step. acs.orgrsc.org The nature of the leaving group is also critical, with reactivity generally following the trend I > Br > Cl >> F.

Computational and experimental studies on aryl and vinyl triflates have revealed that oxidative addition rates decrease in the order: naphthyl > vinyl > phenyl. researchgate.net However, the presence of a coordinating group on the electrophile, such as a ketone, can significantly accelerate the reaction due to favorable coordination to the nickel center. researchgate.net

The steric profile of the electrophile is also a determining factor. Ortho-substituted aryl halides, for example, can influence the selectivity and stability of the resulting organonickel species. acs.orgrsc.org In some cases, bulky ortho-substituents can slow down comproportionation reactions, allowing for the direct observation of the initial Ni(II) oxidative addition product rather than the subsequent Ni(I) species. rsc.org

For alkyl halides, the reactivity order is also well-defined. In radical pathways mediated by Ni(I) complexes, benzylic and tertiary halides have been shown to react faster than secondary and primary ones. nih.govacs.org This trend is consistent with a mechanism involving the formation of a radical intermediate.

| Aryl Halide Electrophile | Relative Rate (k_rel) | Reference |

|---|---|---|

| p-Chlorotoluene | 1.0 | acs.org |

| p-Trifluoromethylphenyl chloride | ~1.1 | acs.org |

| p-Chlorostyrene | ~1.1 | acs.org |

| Naphthyl triflate | Higher than Phenyl | researchgate.net |

| Vinyl triflate | Higher than Phenyl | researchgate.net |

| Phenyl triflate | Base Rate | researchgate.net |

Transmetalation Processes in Nickel Catalytic Cycles

Role of Organometallic Reagents (e.g., Organozinc) in Transmetalation Steps

Organozinc reagents (RZnX or R₂Zn) are among the most widely used nucleophiles in nickel-catalyzed cross-coupling reactions due to their high functional group tolerance and moderate reactivity. nih.govdokumen.pub The carbon-zinc bond has a highly covalent character, which makes these reagents less reactive than their organolithium or Grignard counterparts, but this attenuated reactivity is often advantageous for achieving high chemo- and regioselectivity. nih.gov

The transmetalation process with organozinc reagents is facilitated by the presence of an empty, low-lying p-orbital on the zinc atom, which can accept electron density from the nickel center, promoting the transfer of the organic group. nih.gov After the smooth transfer of the alkyl or aryl group, a diorganonickel(II) intermediate is formed, which then proceeds to the final reductive elimination step. nih.gov The choice of organozinc reagent can significantly impact reaction kinetics, with different preparation methods yielding reagents of varying reactivity. researchgate.net

Facilitation of Transmetalation by Additives (e.g., ZnBr₂)

Additives can play a critical role in accelerating the transmetalation step. In certain nickel-catalyzed enantioselective arylations, the presence of zinc bromide (ZnBr₂) was found to be essential for the reaction to proceed efficiently. chemrxiv.org Mechanistic studies suggest that ZnBr₂ reacts with the primary organometallic reagent, such as a lithium organoborate, to form a more reactive zincate species, for example, [Ph₂ZnBr]Li. chemrxiv.org This highly reactive zincate facilitates a faster transmetalation with the nickel complex, which is crucial for achieving high yields and enantioselectivity, particularly in reactions where competing side reactions like fluoride (B91410) elimination could otherwise occur. chemrxiv.org Similarly, additives like lithium chloride can improve reaction outcomes by breaking up aggregates of organometallic reagents. organic-chemistry.org

Reductive Elimination Pathways in Nickel Catalysis

Reductive elimination is the final, product-forming step in the catalytic cycle, where two organic ligands on the nickel center couple to form a new carbon-carbon or carbon-heteroatom bond, and the nickel catalyst is regenerated in a lower oxidation state. nih.gov This step is often thermodynamically favorable but can have a significant kinetic barrier. rsc.org

Reductive Elimination from Diverse Nickel Oxidation States (Ni(II) vs. Ni(III))

Reductive elimination can occur from nickel complexes in different oxidation states, most commonly Ni(II) and Ni(III). The oxidation state of the nickel intermediate profoundly affects the facility of this step.

Reductive Elimination from Ni(II): Direct C(sp³)-C(sp³) reductive elimination from Ni(II) centers can be challenging due to the relatively weak oxidizing ability of the Ni(II) species, often resulting in a high activation energy. nih.govrsc.org However, several strategies can facilitate this process. Computational studies have highlighted pathways such as electron density-controlled and oxidation-induced reductive elimination. rsc.org For instance, the coordination of a Z-type ligand like a zinc salt to the nickel center can reduce the electron density on the nickel, thereby accelerating the reductive elimination. nih.gov

Reductive Elimination from Ni(III): Reductive elimination from a Ni(III) center is generally much faster, both kinetically and thermodynamically, than from a Ni(II) center. nih.govacs.org This is a key reason for the success of nickel-catalyzed reactions that proceed through radical pathways, where the capture of a carbon-centered radical by a Ni(II)-aryl complex generates a Ni(III) intermediate. nih.govnih.govchinesechemsoc.org The higher oxidation state of Ni(III) makes it a stronger oxidant, thus providing a greater driving force for the bond-forming elimination step. acs.orgacs.org DFT studies have shown that reaction barriers for reductive elimination from Ni(III) intermediates are typically very low. nih.gov The enhanced reactivity of Ni(III) species originates from their lower-lying Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the bond formation process. acs.orgacs.org In dual catalytic systems, such as those combining nickel with a photoredox catalyst, the oxidation of Ni(II) to Ni(III) is a key strategy to overcome challenging reductive elimination steps. acs.orgacs.orgacs.org

| Feature | Reductive Elimination from Ni(II) | Reductive Elimination from Ni(III) |

|---|---|---|

| General Rate | Generally slow, often high activation barrier. nih.govrsc.org | Generally fast, low activation barrier. nih.govnih.gov |

| Driving Force | Weak oxidizing ability of Ni(II). nih.gov | Stronger oxidizing ability of Ni(III). acs.org |

| Common Precursor Pathway | Two-electron oxidative addition to Ni(0). | Radical capture by Ni(II) species. nih.govchinesechemsoc.org |

| Facilitating Factors | Additives (e.g., Zn salts), electron-deficient ligands. nih.govrsc.org | Formation is inherently activating. nih.gov |

Stereochemical Implications of Reductive Elimination in Chiral Systems

Reductive elimination is the final bond-forming step in many cross-coupling catalytic cycles. The stereochemical outcome of this elementary step is critical in asymmetric catalysis, where the preservation or controlled alteration of a stereocenter is paramount.

In catalytic cycles involving nickel, the reductive elimination step itself is generally considered to be stereoretentive. This means that the configuration of a chiral carbon center attached to the nickel is retained as the new carbon-carbon bond is formed. This stereospecificity arises from a concerted, three-centered transition state where the two coupling fragments are eliminated from the same face of the metal center.

Role of Ancillary Ligands and Additives in Modulating Catalytic Reactivity and Selectivity

The performance of a nickel catalyst generated from a simple precursor like this compound is profoundly influenced by the other components in the reaction mixture, namely ancillary ligands and various additives.

Ancillary ligands bind to the nickel center and remain attached throughout the catalytic cycle, modifying its properties to control reactivity, selectivity, and stability. illinois.edu The choice of ligand is arguably one of the most critical parameters in developing a successful nickel-catalyzed reaction.

Electronic Effects: The electron-donating or -accepting nature of a ligand directly impacts the electron density at the nickel center. illinois.edu

Electron-rich ligands , such as bulky alkylphosphines and N-heterocyclic carbenes (NHCs), increase the nucleophilicity of the nickel center. This generally accelerates the rate of oxidative addition into electrophiles.

Electron-poor π-acceptor ligands , particularly nitrogen-based ligands like bipyridine (bpy), 1,10-phenanthroline (B135089) (phen), and terpyridine (tpy), are crucial for stabilizing the low-valent Ni(0) and Ni(I) oxidation states necessary for many cross-coupling and radical-mediated reactions. illinois.edumdpi.com These ligands can also act as redox-active participants, accepting electron density and facilitating single-electron transfer steps. nih.gov

Steric Effects: The size and shape of a ligand control the space around the nickel center, which has several consequences:

Reaction Rates: Bulky ligands can promote reductive elimination by creating steric crowding that favors the release of the product. nih.gov Conversely, excessive bulk can hinder substrate binding and slow down oxidative addition.

Selectivity: In asymmetric catalysis, chiral ligands create a chiral environment around the metal that can differentiate between enantiotopic faces of a prochiral substrate, leading to an enantiomerically enriched product.

Stability: Steric bulk can prevent catalyst deactivation pathways such as the formation of inactive dimeric species. ustc.edu.cn For phosphine ligands, it has been found that remote steric hindrance can be particularly effective for enhancing catalytic performance. nih.gov

| Ligand Type | Examples | Key Properties | Typical Applications |

|---|---|---|---|

| Phosphines | Triphenylphosphine, Tricyclohexylphosphine (PCy₃) | Strong σ-donors; tunable steric and electronic properties. | General cross-coupling (e.g., Suzuki, Negishi). nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Very strong σ-donors; sterically bulky. | Couplings involving C-O activation; stereospecific reactions. |

| Bidentate N-Ligands | Bipyridine (bpy), 1,10-Phenanthroline (phen) | π-acceptors; stabilize low-valent Ni; redox-active. | Cross-electrophile coupling; radical-mediated reactions. acs.orgacs.org |

| Tridentate N-Ligands | Terpyridine (tpy), Pyridine-bis(oxazoline) (pybox) | Strong chelation; promote radical pathways; reduce β-hydride elimination. | Stereoconvergent couplings; reactions with C(sp³) electrophiles. illinois.edumdpi.com |

In reductive cross-coupling reactions initiated with Ni(II) sources, a stoichiometric reductant is required to generate the active low-valent nickel species and turn over the catalytic cycle. The choice of reductant and the presence of other additives can dramatically affect reaction efficiency and outcome.

Terminal Reductants:

Zinc (Zn): Zinc powder is a widely used, inexpensive reductant. It is effective in generating Ni(0) from Ni(II) precursors. Mechanistic studies suggest that in some cases, zinc may not only act as a simple reductant but could also be involved in transmetalation steps via in situ formation of organozinc reagents. wisc.edu In other instances, zinc has been proposed to assist C(sp³)-C(sp³) reductive elimination from Ni(II) by coordinating to the nickel center as a Z-type (Lewis acid) ligand, thereby reducing the electron density on the nickel. nih.gov

Manganese (Mn): Manganese metal is another common reductant, often favored in cross-electrophile couplings. oaepublish.com The choice between zinc and manganese can be critical, and their effectiveness is tied to their thermodynamic reduction potentials in the specific solvent system used. nih.govnih.gov Manganese, having a more negative reduction potential than zinc in some organic solvents, may be necessary to access lower-potential nickel species required for certain transformations. nih.gov

Metal Salt Additives:

Halide Salts (e.g., NaI, LiCl): The addition of halide salts can have multiple beneficial effects. They can influence the reduction potential of the metal reductant; for example, LiCl can make the reduction potentials of both Zn and Mn significantly more negative, enhancing their reducing power. nih.gov Halide additives like NaI can also participate in halogen exchange with substrates (e.g., converting an alkyl chloride to a more reactive alkyl iodide), accelerating the rate of oxidative addition.

| Additive | Type | Proposed Role(s) | Relevant Reaction Type |

|---|---|---|---|

| Zinc (Zn) | Reductant | Reduces Ni(II) to Ni(0)/Ni(I); can form organozinc intermediates; may assist in reductive elimination. wisc.edunih.gov | Reductive cross-coupling; cross-electrophile coupling. chinesechemsoc.org |

| Manganese (Mn) | Reductant | Reduces Ni(II) to Ni(0)/Ni(I); often more potent than Zn. nih.gov | Cross-electrophile coupling. oaepublish.com |

| Sodium Iodide (NaI) | Salt Additive | Facilitates halogen exchange on the electrophile (e.g., R-Cl to R-I) to increase reactivity. | Cross-electrophile coupling. wisc.edu |

| Lithium Chloride (LiCl) | Salt Additive | Increases the reducing power of metal reductants (Zn, Mn) by altering their thermodynamic potential. nih.gov | Cross-electrophile coupling. |

Influence of Counterions and Solvent Systems on Reaction Efficiency and Selectivity

The choice of counterion on the nickel precatalyst and the solvent system employed are pivotal factors that can significantly modulate the efficiency and selectivity of cross-coupling reactions. While this compound is a common precatalyst, variations in the halide counterion and the reaction medium have been shown to have a profound impact on catalytic performance.

Counterion Effects:

The nature of the halide counterion (e.g., bromide vs. iodide) associated with the nickel center can influence both the yield and stereoselectivity of a reaction. In an enantioconvergent nickel-catalyzed C(sp³)–C(sp³) cross-coupling of silylated allylic halides, a direct comparison between nickel precatalysts was performed. While NiBr₂·diglyme in conjunction with a Pybox ligand provided the desired product in good yield (80%) and high enantioselectivity (92:8 e.r.), switching the counterion from bromide to iodide by using NiI₂ led to a notable improvement. The use of NiI₂ increased the enantiomeric ratio to an excellent 99:1, demonstrating that in certain systems, an iodide counterion can enhance stereocontrol nih.gov. This enhancement may be attributed to differences in the electronic properties and steric profiles of the active catalytic species generated from the different precatalysts.

Solvent System Effects:

The solvent plays a crucial role in catalysis, influencing catalyst solubility, stability, and the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. The selection of an appropriate solvent is therefore critical for achieving optimal reaction outcomes.

In the aforementioned C(sp³)–C(sp³) cross-coupling, N,N-dimethylacetamide (DMA) was identified as the optimal solvent when using the NiBr₂·diglyme precatalyst nih.gov. Other solvents were examined but resulted in no improvement in yield or selectivity. This highlights the specific interactions between the solvent and the catalytic species that are beneficial for this particular transformation.

Furthermore, in the context of developing more environmentally benign synthetic protocols, research has explored the use of "green" solvents in nickel-catalyzed Suzuki-Miyaura couplings. Traditionally, solvents like toluene (B28343) and 1,4-dioxane (B91453) are used. However, studies have shown that solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol can serve as excellent alternatives, providing biaryl products in synthetically useful to excellent yields nih.gov. The effectiveness of these solvents demonstrates that high catalytic efficiency can be maintained while adhering to the principles of green chemistry nih.gov.

The following table summarizes the effect of different solvent systems on the yield of a nickel-catalyzed Suzuki-Miyaura coupling of a naphthyl sulfamate (B1201201) with phenylboronic acid, showcasing the viability of greener alternatives nih.gov.

| Solvent | Yield (%) | Classification |

|---|---|---|

| 2-MeTHF | 85 | Green Alternative |

| tert-Amyl Alcohol | 82 | Green Alternative |

| 1,4-Dioxane | 78 | Traditional |

| NMP | 75 | Traditional |

Kinetic Studies and Rate-Determining Steps in this compound Catalysis

Determination of Reaction Orders with Respect to Substrates and Catalyst Components

Determining the reaction order with respect to each reactant and the catalyst provides a mathematical description of the reaction rate, known as the rate law. This information offers clues about the composition of the transition state in the rate-determining step.

In a detailed mechanistic study of a nickel-catalyzed reductive 1,2-dicarbofunctionalization of alkenes, the reaction orders were explicitly determined. The study found that the reaction rate had a first-order dependence on the concentration of the nickel catalyst. Conversely, the reaction was zero-order with respect to the concentrations of the organic substrates, namely the alkene and the aryl bromide. This indicates that while the catalyst is essential and its concentration directly dictates the reaction speed, the substrates are not involved in the rate-determining step of the catalytic cycle nih.gov.

The experimentally determined rate law for this specific system can be expressed as:

Rate = k [Ni]¹ [Alkene]⁰ [ArBr]⁰ = k [Ni]

This relationship is summarized in the table below.

| Component | Reaction Order | Implication |

|---|---|---|

| Nickel Catalyst | First-Order | Involved in the rate-determining step. |

| Alkene (Substrate) | Zero-Order | Not involved in the rate-determining step. |

| Aryl Bromide (Substrate) | Zero-Order | Not involved in the rate-determining step. |

Identification of Rate-Limiting Steps within Proposed Catalytic Cycles

The rate-limiting step in a nickel-catalyzed reaction is not universal; it is highly dependent on the specific transformation, the nature of the substrates, the ligands, and the reaction conditions. Mechanistic studies have identified several different steps as being rate-limiting in various catalytic cycles involving nickel.

Transmetalation: For many nickel-catalyzed cross-coupling reactions that follow a classic catalytic cycle, such as Suzuki-Miyaura couplings, transmetalation is often the rate-limiting step squarespace.com. This step involves the transfer of the organic group from an organometallic reagent (e.g., an organoboron compound) to the nickel center. The efficiency of this step can be hindered by factors such as the stability of the nickel(II) intermediate, which can sometimes undergo deactivation via dimerization squarespace.com.

Oxidative Addition: While often rapid, the oxidative addition of the electrophile to the low-valent nickel center can become the rate-limiting step, particularly when employing less reactive or "challenging" electrophiles like aryl chlorides or substrates with strong C–O bonds squarespace.com. In a computational study of a nickel-catalyzed reductive coupling, the second oxidative addition step in the proposed cycle was identified as having the highest activation energy, thus constituting the rate-determining step of the reaction oaepublish.com. Conversely, in a migratory Suzuki-Miyaura cross-coupling, experimental results indicated that the oxidative addition of the alkyl bromide was a rapid and non-rate-determining step nih.gov.

This variability underscores the complexity of nickel catalysis and the importance of detailed mechanistic investigations for each specific reaction system to understand and overcome its kinetic limitations.

V. Spectroscopic and Computational Characterization of Diglyme Nickel Dibromide Systems

Spectroscopic Methodologies for Mechanistic Probing and Intermediate Identification

Understanding the intricate mechanisms of catalytic reactions involving diglyme (B29089) nickel dibromide and related nickel complexes necessitates the use of advanced spectroscopic techniques. taylorfrancis.com These methods allow for the detection and characterization of transient intermediates, which are often short-lived and present in low concentrations but are crucial to the catalytic pathway. taylorfrancis.commpg.de Among the most powerful tools for these investigations are Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy. taylorfrancis.com These techniques provide invaluable insights into the electronic structure, oxidation state, and coordination environment of nickel centers throughout the reaction, helping to elucidate the roles of various species in the catalytic cycle. taylorfrancis.comresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for studying systems with unpaired electrons, making it particularly well-suited for investigating the paramagnetic species often involved in nickel-catalyzed reactions. researchgate.netacs.org This technique is highly sensitive to the electronic environment of paramagnetic centers, such as the Ni(I) and Ni(III) oxidation states, which are commonly proposed as key intermediates in cross-coupling catalysis. researchgate.netacs.org

EPR spectroscopy is instrumental in the direct detection and characterization of paramagnetic nickel intermediates like Ni(I) (a d⁹ species) and Ni(III) (a d⁷ species). researchgate.netnih.gov These species are frequently invoked in catalytic cycles, including those for cross-coupling reactions. researchgate.netacs.org The formation of these high-valent nickel species can promote reductive elimination, a key step in many catalytic processes. nih.govacs.orgnih.gov

For instance, in studies of photoredox nickel catalysis, the reduction of a Ni(II) precursor can be monitored by X-band EPR spectroscopy to observe the formation of a Ni(I) species. researchgate.net Subsequent oxidative addition of an aryl halide to the newly formed Ni(I) complex can then generate a transient Ni(III) intermediate, which is also detectable by EPR. researchgate.net Similarly, the one-electron oxidation of Ni(II) complexes has been used to generate and characterize Ni(III) species. nih.gov The EPR spectrum's features, particularly the g-tensor values, provide a fingerprint for identifying these specific oxidation states. researchgate.netnih.gov For example, a Ni(I) species formed by the reduction of a Ni(II) complex with decamethylcobaltocene exhibited a rhombic EPR spectrum, indicative of a metal-based radical. researchgate.net The subsequent addition of an aryl bromide led to the formation of a Ni(III) complex with a distinct rhombic EPR signal. researchgate.net

| Nickel Species | Ligand System | gₓ | gᵧ | gₑ | Reference |

|---|---|---|---|---|---|

| Ni(I) | Tridentate Pyridinophane | 2.241 | 2.113 | 2.049 | researchgate.net |

| Ni(III) | Tridentate Pyridinophane | 2.298 | 2.197 | 2.037 | researchgate.net |

| Ni(III)-Oxygen Adduct | Square Planar N-donor | g⊥ = 2.25 | g∥ = 2.02 | nih.gov |

The g-factor and hyperfine coupling are fundamental parameters obtained from an EPR spectrum that provide detailed information about the electronic structure of a paramagnetic species. nih.govlibretexts.org The g-factor, which is a tensor property, is sensitive to the local environment of the unpaired electron, including spin-orbit coupling effects, and can vary significantly for transition metal complexes. libretexts.org Its deviation from the free-electron value (g ≈ 2.0023) is characteristic of the metal ion and its coordination geometry. libretexts.org For instance, the g-values obtained for Ni(I) and Ni(III) complexes are distinct and help confirm their assignment. researchgate.net

Hyperfine coupling arises from the interaction between the magnetic moment of the unpaired electron and the magnetic moments of nearby nuclei. libretexts.org This interaction splits EPR lines into multiple components, and the magnitude of this splitting (the hyperfine coupling constant, A) is a sensitive probe of the distribution of the unpaired electron's wavefunction (spin density) onto the ligand atoms. nih.govresearchgate.net Analysis of the ligand hyperfine coupling constant is an excellent indicator of the nature and covalency of the metal-ligand bond. nih.gov In transition metal complexes, the hyperfine interaction tensor is typically considered as a sum of three contributions: the isotropic Fermi contact interaction (A_FC_), the spin-dipole interaction (A_SD_), and the spin-orbital interaction (A_SO_). researchgate.net The Fermi-contact term is often dominant for ligand atoms in transition metal complexes. nih.gov By analyzing these parameters, researchers can deduce the oxidation state, identify the singly occupied molecular orbital (SOMO), and gain insights into the coordination geometry of the nickel center. nih.govresearchgate.net

Nickel catalysis often proceeds through mechanisms involving carbon-centered radicals. acs.orgnih.govacs.orgchemrxiv.org EPR spectroscopy is a powerful technique for studying these radical intermediates. acs.orgchemrxiv.org In many nickel-catalyzed cross-coupling reactions, a key proposed step is the capture of an alkyl or aryl radical by a Ni(II) complex to form a Ni(III) intermediate. nih.govacs.orgchemrxiv.org

EPR studies have provided direct evidence for the formation of such intermediates. For example, in reactions involving nickel-alkyl complexes, EPR spectroscopy has confirmed the formation of Ni(III) species upon radical capture. acs.orgnih.govacs.orgchemrxiv.org In contrast, for some nickel-aryl complexes, no EPR signal corresponding to a Ni(III) species was observed, suggesting that subsequent C-C bond formation might be very rapid or that an alternative, concerted mechanism could be at play. acs.orgchemrxiv.org The presence or absence of specific EPR signals provides crucial mechanistic evidence to distinguish between stepwise pathways involving discrete Ni(III) intermediates and concerted pathways. acs.orgchemrxiv.org

While EPR is limited to paramagnetic species, Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the diamagnetic components of a catalytic reaction, including reactants, products, and certain intermediates. acs.orgiastate.edu However, the paramagnetic nature of nickel(II) centers in complexes like diglyme nickel dibromide can pose challenges, leading to significant line broadening and large chemical shift ranges in ¹H and ¹³C NMR spectra. smolecule.com Despite these challenges, NMR, particularly when used in an in situ capacity, is invaluable for mechanistic studies. acs.orgwiley.com

In situ NMR spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs within the NMR tube. iastate.edunih.govcam.ac.uk This is achieved by collecting a series of spectra over time, providing a "movie" of the reaction progress. iastate.edu This approach is powerful for studying homogeneous catalytic reactions, as it can reveal the formation and decay of intermediates that are only present under actual reaction conditions. wiley.com

In the context of nickel catalysis, in situ NMR has been used to gain insights into reaction mechanisms and identify putative intermediates. acs.org For example, stoichiometric experiments monitored by ³¹P NMR were used to investigate the mechanism of a nickel-catalyzed diboration reaction, helping to identify species like (PCy₃)₂Ni(cod). acs.org While detecting short-lived, low-concentration intermediates can be challenging, specialized NMR techniques can enhance sensitivity and allow for their characterization. mpg.de By monitoring the disappearance of starting materials and the appearance of products and intermediates simultaneously, researchers can obtain detailed kinetic data and a more complete understanding of the catalytic cycle. iastate.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Paramagnetic Broadening and Chemical Shifts in NMR for Unpaired Electron Systems

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds such as this compound, which contains a high-spin nickel(II) center (a d⁸ metal ion with two unpaired electrons), presents unique features and challenges compared to the NMR of diamagnetic molecules. The presence of unpaired electrons leads to significant effects on the NMR spectrum, primarily through electron-nucleus hyperfine interactions. vibgyorpublishers.orgacs.org These interactions result in two prominent phenomena: extreme broadening of resonance signals and large paramagnetic shifts in the chemical shift values. acs.orgillinois.edu

Paramagnetic Broadening: The magnetic moment of the unpaired electrons provides a powerful relaxation mechanism for nearby nuclear spins, drastically shortening their relaxation times (T1 and T2). This efficient relaxation leads to significant broadening of the NMR signals. illinois.edu For protons located very close to the paramagnetic nickel center, the signals can become so broad that they are effectively unobservable, creating a "blind sphere" around the metal ion. vibgyorpublishers.orgillinois.edu However, for nuclei further away, the signals, though broadened, can often be detected and provide valuable structural information. acs.orgnih.gov

Paramagnetic Shifts: The chemical shifts observed in paramagnetic complexes are the sum of the standard orbital (diamagnetic) shift and a dominant hyperfine (paramagnetic) shift. This hyperfine shift can be several hundred parts per million (ppm), spreading the spectrum over a much wider range than is typical for diamagnetic compounds. vu.lttamu.edu The paramagnetic shift is composed of two main contributions:

Contact (Scalar) Shift: This through-bond effect arises from the transfer of unpaired electron spin density from the metal ion to the nucleus of a specific atom in the ligand. vibgyorpublishers.orgacs.org For a non-zero contact shift to occur, there must be a finite probability of finding the unpaired electron at the observed nucleus. vibgyorpublishers.org This provides direct information about the electronic structure and the nature of the metal-ligand covalent bonds.

Pseudocontact (Dipolar) Shift: This is a through-space interaction between the magnetic moments of the unpaired electrons and the nucleus. vibgyorpublishers.orgacs.org Its magnitude depends on the geometric position of the nucleus relative to the metal ion and the magnetic anisotropy of the complex. The pseudocontact shift is a valuable source of long-range structural information, similar to the nuclear Overhauser effect (NOE) in diamagnetic systems.

The combination of these effects makes the assignment and interpretation of paramagnetic NMR spectra complex, but also highly informative. Techniques such as variable-temperature studies and comparison with diamagnetic analogues are often employed to disentangle the different contributions to the observed shifts and line widths. acs.orgvu.lt

| Effect | Origin | Information Gained |

|---|---|---|

| Paramagnetic Broadening | Efficient nuclear relaxation caused by unpaired electrons. | Qualitative information on the proximity of nuclei to the paramagnetic center. |

| Contact (Scalar) Shift | Through-bond delocalization of unpaired electron spin density onto ligand nuclei. | Details of metal-ligand covalent bonding and electronic structure. |

| Pseudocontact (Dipolar) Shift | Through-space magnetic interaction, dependent on molecular geometry and magnetic anisotropy. | Long-range structural and geometric information. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the characterization of organometallic complexes, providing direct information on molecular weight and composition. Due to the often-sensitive nature of these compounds, soft ionization techniques are typically preferred.

Electrospray Ionization Mass Spectrometry (ESI-MS) has become a premier technique for the analysis of organometallic and coordination compounds. researchgate.netuvic.ca As a very "soft" ionization method, ESI-MS is capable of transferring ions from solution into the gas phase with minimal fragmentation, which is ideal for studying thermally labile or weakly bound complexes. researchgate.netresearchgate.net

For neutral complexes like this compound, ions are typically observed in the mass spectrum through the formation of adducts with cations (e.g., Na⁺, K⁺) or anions present in the solution, or via protonation. uvic.ca The technique allows for the direct observation of species present in the reaction solution, making it a powerful tool for monitoring reaction progress and identifying intermediates. nih.gov The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the ions, allowing for the confirmation of the complex's molecular weight and the elucidation of its composition by analyzing the characteristic isotopic pattern of nickel and bromine. uvic.caresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique that is highly complementary to ESI-MS for the analysis of organometallic systems. nih.gov This method is particularly well-suited for characterizing catalyst species and analyzing higher molecular weight compounds, such as oligomers that may be formed during catalytic processes. duke.eduresearchgate.net

In a MALDI-TOF-MS experiment, the analyte is co-crystallized with a matrix compound that absorbs laser energy. A laser pulse desorbs and ionizes the analyte molecules, which are then accelerated into a time-of-flight mass analyzer. This technique is effective for neutral complexes and can provide valuable information on catalyst speciation in complex mixtures. researchgate.net For instance, in nickel-catalyzed oligomerization reactions, MALDI-TOF-MS can be used to identify the distribution and structure of the oligomeric products formed. researchgate.netdtic.mil

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile components in a mixture. technologynetworks.comspectroinlets.com In the context of catalysis involving this compound, GC-MS is the primary method for analyzing the products and byproducts of the reaction. mdpi.comamazonaws.com

The gas chromatograph separates the components of the reaction mixture based on their boiling points and interactions with the stationary phase of the GC column. spectroinlets.com Each separated component then enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. technologynetworks.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the compound by comparison to spectral libraries. amazonaws.com This analysis is crucial for determining the conversion, selectivity, and yield of a catalytic reaction. mdpi.com

Other Spectroscopic Techniques (e.g., UV-Vis, FT-IR)

Beyond NMR and mass spectrometry, other spectroscopic methods provide key insights into the bonding and electronic structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy probes the vibrational frequencies of molecules. For this compound, the IR spectrum is dominated by the vibrational modes of the coordinated diglyme ligand. Of particular interest are the C-O-C stretching vibrations. The coordination of the ether oxygen atoms to the nickel(II) center typically causes a shift in the frequency of these vibrations compared to the free ligand, providing direct evidence of complex formation. researchgate.net Analysis of the vibrational spectrum can thus confirm the coordination of the diglyme ligand to the metal center. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The color of transition metal complexes is due to the absorption of light in the visible region, which promotes electrons between d-orbitals that have been split in energy by the ligand field. For a pseudo-octahedral high-spin Ni(II) (d⁸) complex like this compound, several spin-allowed d-d transitions are expected. nih.gov The energies of these absorption bands are related to the ligand field splitting parameter (10Dq or Δo), which quantifies the energetic separation of the d-orbitals and provides a measure of the metal-ligand interaction strength.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become essential tools for investigating the properties of transition metal complexes. mdpi.com These approaches complement experimental data and provide detailed insights into aspects that are difficult to probe directly. rsc.org

For the this compound system, computational studies can be used to:

Determine Geometric Structure: DFT calculations can predict the lowest energy geometry of the complex, including bond lengths and angles, providing a structural model that can be compared with experimental data (e.g., from X-ray crystallography). rsc.org

Analyze Electronic Structure: These calculations reveal the distribution of electrons within the molecule and the nature of the frontier molecular orbitals (HOMO and LUMO), which is fundamental to understanding the complex's reactivity. smolecule.com

Predict Magnetic Properties: DFT can accurately predict the ground spin state of the complex. For this compound, calculations would be expected to confirm a triplet (S=1) ground state, consistent with a high-spin Ni(II) center in an octahedral-like environment. smolecule.com

Simulate Spectroscopic Data: Computational methods can predict spectroscopic properties, such as vibrational frequencies (for IR spectra) and NMR chemical shifts. nih.govacs.org The calculation of hyperfine coupling constants can aid in the interpretation of complex paramagnetic NMR spectra. acs.org

| Computational Method (e.g., DFT) | Information Obtained | Relevance |

|---|---|---|

| Geometry Optimization | Optimized molecular structure (bond lengths, angles). | Provides a theoretical 3D model of the complex. |

| Frequency Calculation | Predicted vibrational frequencies and modes. | Aids in the assignment of experimental FT-IR spectra. |

| Electronic Structure Analysis | Frontier molecular orbitals (HOMO/LUMO), spin density distribution. | Offers insights into chemical reactivity and bonding. smolecule.com |

| NMR Parameter Calculation | Prediction of hyperfine shifts. | Assists in the interpretation of complex paramagnetic NMR spectra. acs.org |

Density Functional Theory (DFT) Studies of Catalytic Cycles

Density Functional Theory (DFT) has become an indispensable tool for investigating the intricate mechanisms of catalytic reactions involving nickel complexes derived from precursors like this compound. These computational studies provide a molecular-level understanding of reaction pathways, transition states, and the roles of various intermediates, which is often challenging to obtain through experimental methods alone. DFT calculations are frequently employed to elucidate the mechanisms of nickel-catalyzed cross-coupling reactions, detailing the key steps of oxidative addition, transmetalation, and reductive elimination.

A primary application of DFT in catalysis is the calculation of potential energy surfaces, which maps the energy of the system as it progresses from reactants to products. This allows for the identification of transition states and the calculation of activation energy barriers (ΔG‡), which are crucial for determining the rate-limiting step of a catalytic cycle.

DFT studies on various nickel-catalyzed reactions have revealed a range of energy barriers for fundamental steps. For instance, in a nickel-catalyzed reductive cross-coupling, the rate-limiting step was identified as radical addition with an energy barrier of 10.42 kcal/mol. In a separate study on the hydroboration of vinylarenes, hydronickelation was found to be the rate-determining step with a calculated activation barrier of 19.8 kcal/mol. The energy barriers for halide abstraction from alkyl halides by Ni(0) complexes can vary widely, from as low as 0.21 kcal/mol to approximately 22 kcal/mol, depending on the specific substrate and ligands. In contrast, reductive elimination steps are often very facile, with calculated barriers below 7 kcal/mol in some photoredox/nickel dual catalytic systems.

DFT calculations can also be used to compare competing reaction pathways. In a study of nickel-catalyzed desymmetrizing cyclization, a direct cyano insertion pathway was found to have a high energy barrier of 26.2 kcal/mol, rendering it kinetically unfavorable compared to an alternative pathway involving migratory insertion of an alkyne, which had a very low activation free energy of only 0.4 kcal/mol.

Table 1: Selected Calculated Energy Barriers in Nickel-Catalyzed Reactions from DFT Studies This table presents a selection of calculated energy barriers for key steps in various nickel-catalyzed reactions, illustrating the type of quantitative data obtained from DFT studies. The specific catalyst systems and substrates may vary between studies.

| Catalytic Step | System/Reaction Context | Calculated Energy Barrier (kcal/mol) | Source |

|---|---|---|---|

| Oxidative Addition | Cyanation of Aryl Halides | 14.8 | |

| Hydronickelation (RDS) | Hydroboration of Vinylarenes | 19.8 | |

| Radical Addition (RDS) | Reductive Cross-Coupling | 10.42 | |

| Alkyne Insertion | Arylative Desymmetrizing Cyclization | 0.4 | |

| Reductive Elimination | Photoredox/Nickel Dual Catalysis | <7.0 | |

| Transmetalation | Arylative Desymmetrizing Cyclization | 5.2 |

Oxidative addition and reductive elimination are fundamental steps in a vast number of cross-coupling reactions catalyzed by nickel complexes. DFT modeling provides critical insights into the precise mechanisms of these transformations.

Oxidative Addition: DFT calculations have been used to explore various pathways for the oxidative addition of electrophiles (e.g., aryl or alkyl halides) to a low-valent nickel center. For the reaction of an aryl bromide with a Ni(0) species, three distinct pathways can be modeled: a concerted mechanism, an S_N2-type pathway, and a halide abstraction mechanism. In dual catalytic systems, such as Ni/Co-catalyzed reductive coupling, DFT studies indicate that the cobalt co-catalyst selectively activates alkyl halides via an S_N2 oxidative addition pathway, while the nickel catalyst engages the aryl halides. DFT can also explain how reaction mechanisms are substrate-dependent; for example, in C-H functionalization reactions, radical pathways are preferred for substrates with low bond dissociation energies, whereas an oxidative addition/reductive elimination mechanism involving a Ni(IV) intermediate is favored for others.

Reductive Elimination: This is the product-forming step where two organic fragments are coupled, and the nickel center is reduced. DFT calculations consistently show that this step is often irreversible and proceeds with a low free energy barrier, which aligns with the mild experimental conditions frequently used for these reactions. The process typically involves the formation of a C-C or C-X bond from a higher-valent nickel intermediate, such as Ni(III) or Ni(IV), to yield the final product and regenerate a lower-valent nickel species that can re-enter the catalytic cycle. In some nickel-catalyzed reductive coupling reactions, the final reductive elimination is considered the rate-limiting step of the entire catalytic cycle.